molecular formula C11H8N4O2 B013717 3-Methyl-2-nitro-3H-imidazo[4,5-F]quinoline CAS No. 114451-08-0

3-Methyl-2-nitro-3H-imidazo[4,5-F]quinoline

Cat. No.: B013717
CAS No.: 114451-08-0
M. Wt: 228.21 g/mol
InChI Key: JQICQDTZNZTBEZ-UHFFFAOYSA-N
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Scientific Research Applications

3-Methyl-2-nitro-3H-imidazo[4,5-F]quinoline has several scientific research applications, including:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-2-nitro-3H-imidazo[4,5-F]quinoline typically involves the nitration of 3-methylimidazo[4,5-F]quinoline. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions . The reaction is usually performed at low temperatures to prevent over-nitration and to ensure the selective formation of the desired nitro compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and to maximize the efficiency of the nitration process .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-2-nitro-3H-imidazo[4,5-F]quinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 3-Methyl-2-nitro-3H-imidazo[4,5-F]quinoline involves its interaction with DNA, leading to mutations. The nitro group is metabolically activated to form reactive intermediates that can bind to DNA, causing single-base substitutions and exon deletions . These mutations can lead to carcinogenesis if not properly repaired by cellular mechanisms.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific nitro substitution, which imparts distinct chemical and biological properties. Its mutagenic potential and the ability to form DNA adducts make it a valuable compound for studying the mechanisms of mutagenesis and carcinogenesis .

Properties

IUPAC Name

3-methyl-2-nitroimidazo[4,5-f]quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N4O2/c1-14-9-5-4-8-7(3-2-6-12-8)10(9)13-11(14)15(16)17/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQICQDTZNZTBEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C3=C(C=C2)N=CC=C3)N=C1[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20150733
Record name 2-Nitro-3-methylimidazo(4,5-f)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20150733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

114451-08-0
Record name 2-Nitro-3-methylimidazo(4,5-f)quinoline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114451080
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Nitro-3-methylimidazo(4,5-f)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20150733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-METHYL-2-NITRO-3H-IMIDAZO(4,5-F)QUINOLINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O8YW0O14FY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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